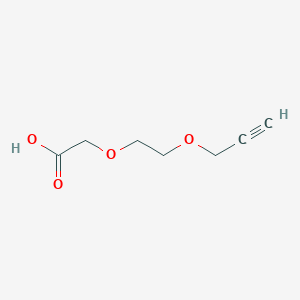![molecular formula C13H19NO2 B6234946 tert-butyl N-[(2-methylphenyl)methyl]carbamate CAS No. 138350-83-1](/img/new.no-structure.jpg)
tert-butyl N-[(2-methylphenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[(2-methylphenyl)methyl]carbamate: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-methylphenyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylbenzylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
tert-Butyl N-[(2-methylphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives, depending on the specific reagents and conditions used .
科学研究应用
tert-Butyl N-[(2-methylphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a for amines in organic synthesis.
Biology: It serves as a for the synthesis of biologically active molecules.
Medicine: It is involved in the development of .
Industry: It is used in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of tert-butyl N-[(2-methylphenyl)methyl]carbamate involves its ability to act as a protecting group for amines. It forms a stable carbamate linkage, which can be selectively removed under mild conditions, thereby allowing for the selective deprotection of amines in complex molecules . The molecular targets and pathways involved include nucleophilic attack on the carbonyl carbon of the carbamate group, leading to the formation of the desired product .
相似化合物的比较
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- Butyl N-(2-ethylphenyl)carbamate
- tert-Butyl N-(2-oxiranylmethyl)carbamate
Uniqueness
tert-Butyl N-[(2-methylphenyl)methyl]carbamate is unique due to its specific steric and electronic properties conferred by the tert-butyl and 2-methylphenyl groups. These properties make it particularly useful as a protecting group in organic synthesis, offering stability and selective deprotection under mild conditions .
属性
CAS 编号 |
138350-83-1 |
|---|---|
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
tert-butyl N-[(2-methylphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H19NO2/c1-10-7-5-6-8-11(10)9-14-12(15)16-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI 键 |
JQILPGQUKRMVRC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CNC(=O)OC(C)(C)C |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



